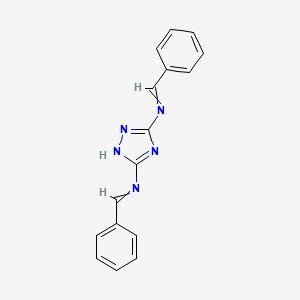
1H-1,2,4-Triazole-3,5-diamine, N,N'-bis(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- is a compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- typically involves the reaction of 1H-1,2,4-triazole-3,5-diamine with benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Serves as a corrosion inhibitor for metals like copper.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA polymerase, thereby preventing the replication of genetic material. This action leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: A simpler derivative without the phenylmethylene groups.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Known for its cyclin-dependent kinase inhibitory activity.
Uniqueness
1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenylmethylene groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
62176-89-0 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-[3-(benzylideneamino)-1H-1,2,4-triazol-5-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H13N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-12H,(H,19,20,21) |
InChI Key |
DJVVLEXQKXKHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NC(=NN2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















